molecular formula C11H13Cl2N3 B13708660 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride CAS No. 1170135-66-6

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride

Cat. No.: B13708660
CAS No.: 1170135-66-6
M. Wt: 258.14 g/mol
InChI Key: VPUDYTRRBKFZKD-UHFFFAOYSA-N
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Description

Properties

CAS No.

1170135-66-6

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(6-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-6-3-8(12)5-9-10(15-13)4-7(2)14-11(6)9;/h3-5H,13H2,1-2H3,(H,14,15);1H

InChI Key

VPUDYTRRBKFZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)NN)Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 6-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride typically begins with 2,8-dimethylquinoline or related 2,8-dimethyl aniline derivatives. The key steps involve:

  • Selective chlorination at the 6-position of the quinoline or aniline ring.
  • Introduction of the hydrazino group at the 4-position via nucleophilic substitution or hydrazinolysis.
  • Formation of the hydrochloride salt to improve stability and handling.

Chlorination Step: Preparation of 6-Chloro-2,8-dimethylquinoline Intermediates

A relevant patented process for chlorination of 2,6-dialkylanilines (structurally similar to 2,8-dimethylquinoline derivatives) involves:

  • Formation of the ammonium salt of the dialkylaniline.
  • Reaction with chlorine gas in the presence of an inert organic solvent (e.g., carbon tetrachloride) at controlled temperatures (-15°C to 100°C).
  • Use of a Friedel-Crafts catalyst optionally to facilitate chlorination.

Example from Patent Literature:

Step Reagents & Conditions Outcome Yield
1 3 mol 2,6-dimethylaniline dissolved in CCl4 and ethanol Formation of ammonium salt by HCl gas saturation -
2 Chlorine gas passed at 10-15°C over 4 hours Chlorination at 4-position to give 4-chloro-2,6-dimethylaniline hydrochloride 69% yield relative to aniline

This method is adaptable to 6-chloro-2,8-dimethylquinoline by analogy, given the positional similarity of methyl substituents and chloro substitution site.

Introduction of the Hydrazino Group at the 4-Position

The hydrazino substitution at the 4-position of quinoline derivatives is commonly achieved by reacting the 4-chloroquinoline intermediate with hydrazine hydrate under reflux conditions. This nucleophilic aromatic substitution replaces the chlorine atom with the hydrazino (-NH-NH2) group.

Reported Procedure:

  • Reflux of 4-chloro-2,8-dimethylquinoline with excess hydrazine hydrate in an appropriate solvent such as 1,2-dichlorobenzene or ethanol.
  • Reaction monitored by TLC until completion.
  • Isolation of 6-chloro-2,8-dimethyl-4-hydrazinoquinoline by filtration and purification.

This method is supported by literature on related 4-hydrazinylquinoline derivatives, where reflux with hydrazine hydrate yielded hydrazinoquinoline products in moderate to good yields (e.g., 19% to 41% depending on conditions and purification).

Formation of the Hydrochloride Salt

The free base 6-chloro-2,8-dimethyl-4-hydrazinoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl solution.

  • The salt formation improves solubility, stability, and crystallinity.
  • Typically, the free base is dissolved in an organic solvent or water, followed by saturation with HCl gas or addition of concentrated hydrochloric acid.
  • The resulting hydrochloride salt precipitates out and is collected by filtration.

Summary Table of Preparation Steps

Step No. Reaction Reagents & Conditions Product Notes
1 Chlorination of 2,8-dimethylquinoline or aniline derivative Chlorine gas, ammonium salt formation, CCl4 solvent, 10-15°C, 4 h 6-Chloro-2,8-dimethylquinoline hydrochloride Analogous to 2,6-dimethylaniline chlorination
2 Hydrazinolysis Hydrazine hydrate, reflux in 1,2-dichlorobenzene or ethanol 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline Nucleophilic substitution of chloro by hydrazino
3 Salt formation HCl gas or aqueous HCl, room temp 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride Improves stability and handling

Analytical and Purification Notes

  • The intermediate and final products are characterized by IR, NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm substitution patterns and purity.
  • Crystallization from methanol or other suitable solvents is employed to purify the hydrochloride salt.
  • TLC and HPLC methods are used to monitor reaction progress and purity.
  • The hydrochloride salt typically forms colorless to off-white crystalline solids with defined melting points.

Additional Considerations and Research Findings

  • The chlorination step requires careful control of temperature and chlorine flow to avoid over-chlorination or side reactions.
  • Hydrazinolysis is sensitive to solvent and temperature; reflux conditions optimize substitution while minimizing decomposition.
  • The hydrochloride salt form is preferred for pharmaceutical or research applications due to enhanced solubility and stability.
  • Related synthetic strategies for hydrazinoquinoline derivatives suggest potential for microwave-assisted synthesis and one-pot methods, though these are less documented for this specific compound.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions typical of hydrazinoquinolines, including:

Autoxidation and Dimerization

  • Mechanism :

    • Proton shift : Isomerization of the hydrazine intermediate (22′ ).

    • Nucleophilic substitution : Reaction of 2 and 2′ to form dimerized hydrazone (6 ).

    • Autoxidation : Oxidation of intermediate 7′ to form pentacyclic products .

  • Conditions : Requires oxygen (fails under inert atmospheres) and heat .

Oxidative Replacement of Hydrazino Groups

  • Mechanism :

    • Oxygen/ethanolic alkali : Replaces hydrazino groups (-NHNH₂) with hydrogen (-H) via oxidation .

    • Cupric sulfate : Facilitates similar replacements in aqueous conditions .

Hydrolysis

Hydrolysis of the hydrazino group (-NHNH₂) can occur under acidic/basic conditions, potentially forming amides or ureas.

Alkylation

The hydrazino group may react with alkylating agents (e.g., alkyl halides), leading to substituted derivatives with altered biological activity.

Dimerization

Heating in pyridine induces dimerization via autoxidation, yielding pentacyclic compounds with enhanced stability and potential biological activity .

Physicochemical Data

Property Value
Molecular Formula C₁₁H₁₂ClN₃·HCl
Molecular Weight 258.15 g/mol
Purity ≥98%
Synonyms 6-Chloro-4-hydrazinyl-2,8-dimethylquinoline hydrochloride

Scientific Research Applications

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound belonging to the class of hydrazinoquinolines. It has a molecular weight of approximately 258.15 g/mol. The compound is characterized by a chloro group at the 6-position and a hydrazino functionality at the 4-position of the quinoline ring system, which contributes to its chemical properties and potential biological activities.

Applications

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride has applications in pharmaceutical research and material science.

Pharmaceutical Research

  • Drug Discovery and Development It is primarily used in drug discovery and development due to its biological activity. Research indicates that 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride exhibits significant biological activity. It has shown potential as an antimicrobial agent, displaying effectiveness against various bacterial and fungal strains. Preliminary studies suggest its potential as an anticancer agent, likely due to its ability to interact with DNA and inhibit cell proliferation.
  • Medicinal Chemistry It has been studied for potential antitumor properties and as an inhibitor in various biochemical pathways. The hydrazino group is often associated with biological activity, making this compound a candidate for further pharmacological investigation.

Material Science

  • The compound is used in material science. Studies on the interactions of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride have focused on its binding affinity to various biological targets. Its ability to form covalent bonds with nucleophilic sites on DNA suggests a mechanism that could lead to significant effects on cellular processes such as replication and transcription.

Structural features of similar compounds

Several compounds share structural similarities with 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride.

Compound NameStructural FeaturesUnique Properties
2-Hydrazino-4,8-dimethylquinolineSimilar quinoline structure without chlorine substitutionDifferent biological activity profile
6(8)-Substituted 4-hydrazino-2-methylquinolinesVariations at the 6 or 8 positionsAltered chemical reactivity
2,6-Dimethyl-4-hydrazinoquinolineDifferent methyl substitution patternDistinct pharmacological properties
5-Chloro-2,8-dimethyl-4-hydrazinoquinolineChlorine at a different positionUnique interaction mechanisms

Mechanism of Action

The mechanism of action of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound may also interfere with DNA replication and repair processes, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers

6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride
  • Formula : C₁₀H₁₁Cl₂N₃
  • Molar Mass : 244.12 g/mol
  • CAS : 1170041-05-0
  • Key Differences :
    • Single methyl group at position 2 (vs. 2,8-dimethyl in the target compound).
    • Lower molecular weight due to reduced substituents.
  • Implications :
    • Reduced steric hindrance may enhance reactivity in coupling reactions.
    • Lower lipophilicity compared to the dimethyl analog .
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline Hydrochloride
  • Formula : C₁₁H₁₃Cl₂N₃
  • Molar Mass : 258.15 g/mol
  • CAS : 1208518-95-9
  • Key Differences :
    • Chlorine at position 8 instead of 6.
    • Methyl groups at positions 2 and 6 (vs. 2 and 8 in the target compound).
  • Implications: Altered electronic distribution due to chlorine repositioning. Potential differences in receptor binding affinity in pharmacological studies .
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline Hydrochloride
  • Formula : C₁₁H₁₃Cl₂N₃
  • CAS : 1172873-09-4
  • Key Differences :
    • Chlorine at position 5 instead of 6.
  • Implications :
    • Position 5 substitution may alter metabolic stability or toxicity profiles .

Functional Group Variations

(5,8-Dichloroquinolin-4-yl)hydrazine Hydrochloride
  • Formula : C₉H₈Cl₃N₃
  • Molar Mass : 264.54 g/mol
  • CAS : 1170215-21-0
  • Key Differences :
    • Dichloro substitution (positions 5 and 8).
  • Higher molecular weight may reduce aqueous solubility .

Core Structure Modifications

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
  • Formula : C₇H₈Cl₂N₂
  • Molar Mass : 191.06 g/mol
  • Key Differences: Pyrrolopyridine core instead of quinoline.
  • Implications :
    • Reduced aromaticity may decrease planar stacking interactions.
    • Altered pharmacokinetic properties due to smaller ring system .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline HCl C₁₁H₁₃Cl₂N₃ 258.15 1170135-66-6 Cl-6, Me-2,8, Hydrazine-4
6-Chloro-4-hydrazino-2-methylquinoline HCl C₁₀H₁₁Cl₂N₃ 244.12 1170041-05-0 Cl-6, Me-2, Hydrazine-4
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl C₁₁H₁₃Cl₂N₃ 258.15 1208518-95-9 Cl-8, Me-2,6, Hydrazine-4
(5,8-Dichloroquinolin-4-yl)hydrazine HCl C₉H₈Cl₃N₃ 264.54 1170215-21-0 Cl-5,8, Hydrazine-4

Biological Activity

6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound belonging to the hydrazinoquinoline class. Its unique chemical structure, characterized by a chloro group at the 6-position and a hydrazino group at the 4-position of the quinoline ring, contributes to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, alongside relevant research findings.

  • Molecular Formula : C11H13Cl2N3
  • Molecular Weight : 258.15 g/mol
  • CAS Number : 1170135-66-6
  • Purity : ≥ 98%

Antimicrobial Activity

Research indicates that 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve interaction with cellular components that disrupt normal cellular functions.

Microbial Strain Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer potential. It may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving DNA interaction and disruption of cell cycle progression.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various hydrazinoquinolines, including 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride, against a panel of 60 cancer cell lines. The compound demonstrated submicromolar GI50 values, indicating strong cytotoxicity across multiple tumor types such as leukemia and breast cancer .
  • Mechanism Exploration : Another investigation highlighted the compound's ability to form covalent bonds with nucleophilic sites on DNA, suggesting a potential mechanism for its anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of hydrazinoquinolines can be influenced by their structural features. The specific substitution pattern in 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride enhances its reactivity and interaction with biological targets compared to other similar compounds.

Compound Name Structural Features Biological Activity Profile
2-Hydrazino-4,8-dimethylquinolineLacks chlorine substitutionDifferent activity profile
5-Chloro-2,8-dimethyl-4-hydrazinoquinolineChlorine at a different positionUnique interaction mechanisms

Future Directions

Further research is needed to fully elucidate the interaction profiles of 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride with various biological targets. Investigating its pharmacokinetics and potential therapeutic applications in clinical settings will be crucial for developing it as a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Classical quinoline synthesis protocols (e.g., Gould–Jacob, Skraup) can be adapted by introducing hydrazine at the 4-position via nucleophilic substitution or condensation reactions . Optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry of hydrazine derivatives. Monitoring reaction progress via TLC or HPLC is critical. Green chemistry approaches, such as microwave-assisted synthesis, may reduce reaction times and improve yields .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 2,8-positions and hydrazino group at C4) and FT-IR to verify N–H stretching (3100–3300 cm⁻¹) and C–Cl bonds (550–850 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., C₁₁H₁₃ClN₃·HCl). X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >98% purity. Elemental analysis (C, H, N, Cl) should align with theoretical values within ±0.4%. Residual solvents must comply with ICH Q3C guidelines, assessed via GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazino group in this compound under varying pH conditions?

  • Methodological Answer : The hydrazino group (–NH–NH₂) undergoes pH-dependent tautomerism and oxidation. In acidic conditions (pH < 3), it forms a stable hydrazinium ion, while alkaline environments (pH > 10) promote deprotonation, increasing nucleophilicity. Redox behavior can be studied via cyclic voltammetry to identify oxidation peaks (~0.5–1.2 V vs. Ag/AgCl) . Stability studies (40°C/75% RH for 4 weeks) under accelerated conditions reveal degradation pathways (e.g., hydrolysis or dimerization) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or receptors) identifies binding affinities. DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to highlight nucleophilic/electrophilic regions. MD simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Control variables such as solvent (DMSO concentration ≤0.1%), cell line viability, and assay interference from the compound’s autofluorescence. Meta-analysis of dose-response curves (IC₅₀/EC₅₀) and statistical rigor (e.g., ANOVA with post-hoc tests) minimizes false positives .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Link its quinoline-hydrazine scaffold to known pharmacophores (e.g., antimalarial or anticancer agents). Structure-activity relationship (SAR) studies should systematically modify substituents (e.g., replacing Cl with Br or varying methyl positions) to map key functional groups. Comparative pharmacokinetic studies (e.g., logP, plasma stability) contextualize its drug-likeness .

Experimental Design Considerations

Q. What controls are essential when testing this compound in enzyme inhibition assays?

  • Methodological Answer : Include positive controls (e.g., known inhibitors) and vehicle controls (solvent-only) to normalize activity. Pre-incubate enzymes with the compound to distinguish time-dependent inhibition. Use negative controls (e.g., heat-denatured enzyme) to rule out non-specific binding .

Q. How should stability studies be designed to assess shelf-life under laboratory storage conditions?

  • Methodological Answer : Store samples at –20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated) in airtight, light-resistant vials. Analyze degradation products monthly via LC-MS and quantify parent compound loss using a validated calibration curve (R² ≥ 0.995) .

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